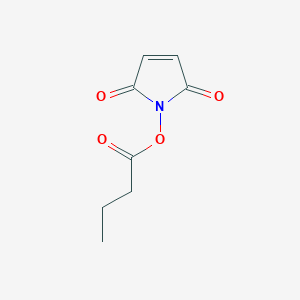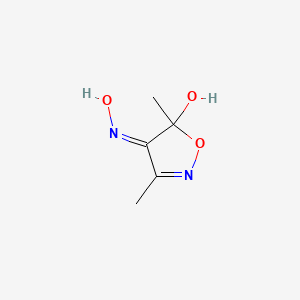![molecular formula C36H51FP2 B12891667 (6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a complex organophosphorus compound It features a biphenyl core substituted with a fluorine atom and two dicyclohexylphosphine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.
Attachment of Dicyclohexylphosphine Groups: The final step involves the reaction of the fluorinated biphenyl with dicyclohexylphosphine in the presence of a base like sodium hydride to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Coordination: The phosphine groups can coordinate with transition metals to form metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild temperature.
Substitution: Nucleophiles such as amines or thiols, elevated temperature.
Coordination: Transition metal salts, room temperature.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted biphenyl derivatives.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) has several applications in scientific research:
Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Potential use in drug design due to its ability to form stable complexes with metal ions, which can be crucial in metallodrug development.
Mécanisme D'action
The mechanism of action of (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) largely depends on its role as a ligand. It coordinates with metal centers, altering their electronic properties and facilitating various catalytic processes. The biphenyl core provides a rigid framework, while the dicyclohexylphosphine groups offer steric protection and electronic modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
- (6-Methyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
- (6-Methoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
Uniqueness
The presence of the fluorine atom in (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) imparts unique electronic properties compared to its analogs. Fluorine’s high electronegativity can influence the reactivity and stability of the compound, making it distinct in its applications and behavior in chemical reactions.
Propriétés
Formule moléculaire |
C36H51FP2 |
|---|---|
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-fluorophenyl)phenyl]phosphane |
InChI |
InChI=1S/C36H51FP2/c37-33-25-15-27-35(39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)36(33)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29/h13-15,24-31H,1-12,16-23H2 |
Clé InChI |
NVUQJAZYSVMIBU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
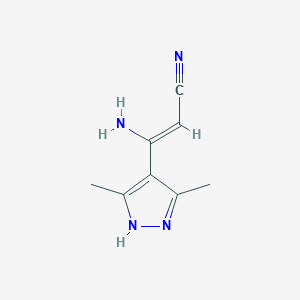

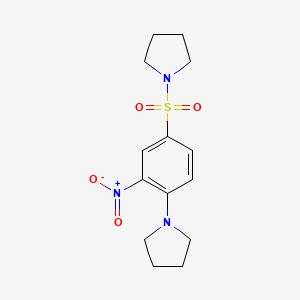
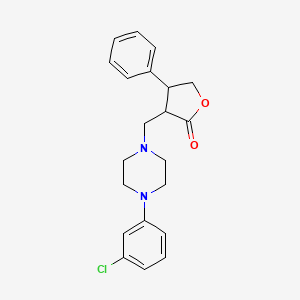

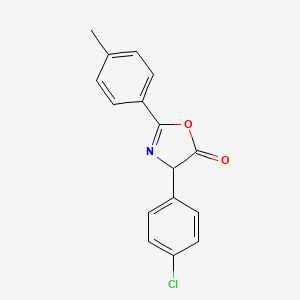


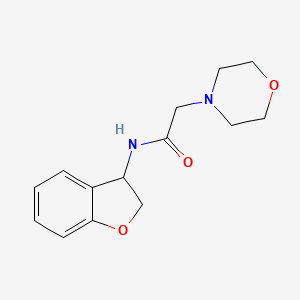
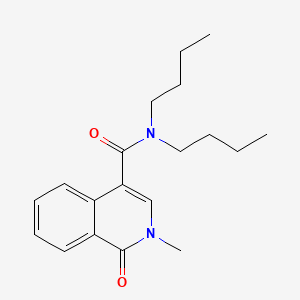
![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
